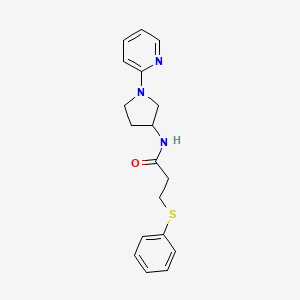![molecular formula C25H28FN3O3 B2473430 4-éthyl-N-(1-{[1-(4-fluorophényl)-5-oxopyrrolidin-3-yl]carbonyl}pipéridin-4-yl)benzamide CAS No. 1291858-76-8](/img/structure/B2473430.png)
4-éthyl-N-(1-{[1-(4-fluorophényl)-5-oxopyrrolidin-3-yl]carbonyl}pipéridin-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-N-(1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide is a useful research compound. Its molecular formula is C25H28FN3O3 and its molecular weight is 437.515. The purity is usually 95%.
BenchChem offers high-quality 4-ethyl-N-(1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-ethyl-N-(1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemistry
The compound's unique structure makes it a valuable target for synthetic methodologies and structure-activity relationship studies.
It serves as a building block for creating more complex molecules.
Biology
Due to its functional groups, it can interact with various biological targets, making it a candidate for the development of new drugs.
It shows potential in enzyme inhibition and receptor binding studies.
Medicine
The compound has shown promising anti-inflammatory and analgesic properties, potentially leading to its development as a therapeutic agent.
It's under investigation for its potential in treating neurological disorders.
Industry
Its applications extend to materials science, particularly in the design of advanced polymers and coatings due to its chemical stability and unique electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of 4-ethyl-N-(1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide typically involves multiple steps:
Begin with the preparation of the fluorophenyl-substituted pyrrolidinone. This is often achieved through a combination of halogenation and amide bond formation reactions.
The next step involves the formation of the piperidine ring, which is integrated with the pyrrolidinone moiety via a series of cyclization reactions.
The final step involves the benzoylation of the resulting intermediate to introduce the benzamide functionality. Conditions like anhydrous solvents and controlled temperatures are crucial for each stage to maximize yield and purity.
Industrial Production Methods: : In an industrial context, large-scale production of this compound may employ continuous flow chemistry to ensure efficient, scalable, and reproducible synthesis. Optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, can significantly enhance the overall efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the pyrrolidinone moiety, potentially forming a variety of oxidized derivatives.
Reduction: : Reduction reactions, particularly targeting the ketone group within the pyrrolidinone ring, can lead to the formation of secondary alcohols.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, notably on the fluorophenyl ring and the benzamide portion, leading to derivatives with different substituents.
Common Reagents and Conditions
Oxidation: : Typical oxidizing agents may include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Substitution: : Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are frequently employed.
Major Products
Oxidized derivatives may include ketones or carboxylic acids.
Reduced products often result in alcohols or amines.
Substituted products can vary widely depending on the specific substituent introduced.
Mécanisme D'action
The compound likely exerts its biological effects by interacting with specific molecular targets, such as receptors or enzymes.
It may inhibit enzymatic activity by binding to the active site or interact with receptor sites, modulating cellular signaling pathways.
The presence of the fluorophenyl group could enhance its binding affinity and selectivity, contributing to its efficacy and potency in biological systems.
Comparaison Avec Des Composés Similaires
Compared to similar compounds such as 4-fluoro-N-(1-{[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide or 4-ethyl-N-(1-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide, 4-ethyl-N-(1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide showcases unique interactions due to the presence of the fluorine atom.
The fluorine atom enhances the compound's metabolic stability and can significantly influence its pharmacokinetic and pharmacodynamic profiles.
In essence, the unique structural features and potential biological activities of 4-ethyl-N-(1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide make it an intriguing subject of study across multiple scientific disciplines, promising new avenues for research and application.
Propriétés
IUPAC Name |
4-ethyl-N-[1-[1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FN3O3/c1-2-17-3-5-18(6-4-17)24(31)27-21-11-13-28(14-12-21)25(32)19-15-23(30)29(16-19)22-9-7-20(26)8-10-22/h3-10,19,21H,2,11-16H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEADRBDSLDAIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(2,2,2-Trifluoroethoxy)methyl]aniline hydrochloride](/img/structure/B2473347.png)




![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-nitrobenzoate](/img/structure/B2473355.png)

![2,4-dichloro-N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2473357.png)


![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(3-chloro-4-fluorobenzenesulfonamido)propanoate](/img/structure/B2473363.png)


![8-(3-chloro-4-methylbenzenesulfonyl)-3-(4-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2473368.png)
